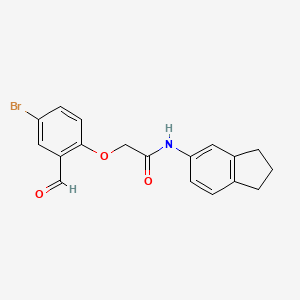

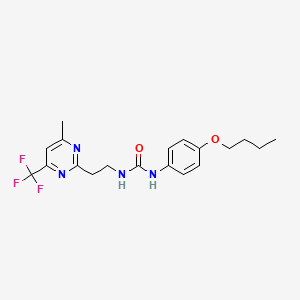

![molecular formula C10H12N4O B2990819 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 320424-55-3](/img/structure/B2990819.png)

1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Applications

Pyrazole-based compounds, including 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one derivatives, have shown promising antimicrobial properties. For instance, these compounds have been utilized in textile finishes to impart antimicrobial characteristics to cotton fabrics. Their efficacy against bacterial strains such as E. coli and Staphylococcus aureus has been demonstrated, highlighting their potential in developing antimicrobial materials (Nada et al., 2018).

Anticancer and Cytotoxicity Studies

The cytotoxic activity of pyrazole derivatives has been studied, showing viability against human breast cancer (MCF-7) and chronic myelogenous leukemia cell lines. Such studies indicate the potential therapeutic applications of these compounds in cancer treatment (M. T et al., 2017).

Surface Coating and Printing Ink Applications

Research has also explored the use of pyrazole derivatives in surface coatings and printing inks, demonstrating their antimicrobial effects when incorporated into polyurethane varnish formulas. This application suggests a role in enhancing the antimicrobial properties of surfaces and materials (H. A. El‐Wahab et al., 2015).

Corrosion Inhibition

Pyrazole and pyrazolone derivatives have been evaluated as corrosion inhibitors, particularly for copper alloy dissolution prevention in basic mediums. Their high efficiency in this domain presents an opportunity for their application in corrosion prevention technologies (G. H. Sayed et al., 2018).

Antioxidant Activities

The antioxidant potential of thiazolyl–pyrazolone compounds has been investigated, showcasing their capacity to combat oxidative stress. Such properties could be beneficial in the development of new antioxidant agents (H. Gaffer et al., 2017).

Mechanism of Action

The mechanism of action of “1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one” is not specified in the sources I found. Pyrazolones and their derivatives are often studied for their potential biological activities, but the specific actions can vary widely depending on the exact structure of the compound .

Future Directions

properties

IUPAC Name |

1-[(3-methylphenyl)diazenyl]pyrazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-8-3-2-4-9(7-8)11-13-14-6-5-10(15)12-14/h2-4,7H,5-6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTGIJJZABUXDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NN2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

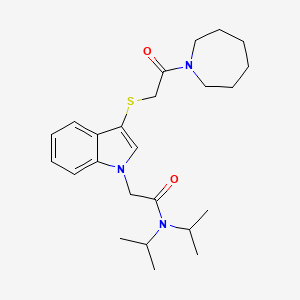

![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)

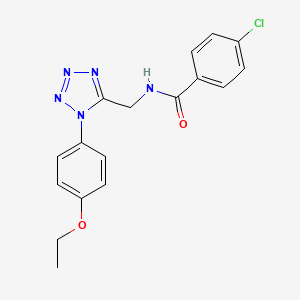

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)

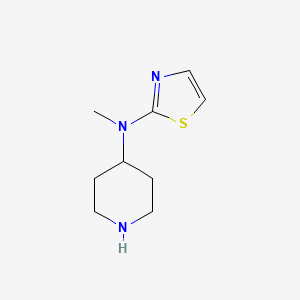

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)

![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)

![3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2990756.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)